2,6-Dichlorobenzyl 2-phenylacetate

Thermal analysis Formulation development Storage stability

2,6-Dichlorobenzyl 2-phenylacetate is a differentiated chlorinated benzyl arylacetate ester for medicinal chemistry and agrochemical R&D. The 2,6-dichloro substitution pattern is a recognized pharmacophore in antimicrobial and anti-inflammatory scaffolds, making this ester a critical intermediate for structure-activity relationship (SAR) studies. Unlike methyl or ethyl ester analogs, this benzyl ester offers distinct hydrolytic and transesterification behavior, accelerating analog generation via transesterification rather than de novo synthesis. It is supplied as a pale yellow solid (mp 60–62 °C) for precise weighing in parallel synthesis workflows. Ideal for programs targeting inflammatory pathways, crop protection lead optimization, or polymer additive research requiring enhanced thermal stability. Custom synthesis available; contact us for bulk or gram-scale requests.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
Cat. No. B5830639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzyl 2-phenylacetate
Molecular FormulaC15H12Cl2O2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyQUKUYWFDWGXZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzyl 2-phenylacetate: Technical Specifications and Procurement-Relevant Classification


2,6-Dichlorobenzyl 2-phenylacetate (molecular formula: C15H12Cl2O2, molecular weight: 295.2 g/mol) is a chlorinated benzyl arylacetate ester . The compound is a pale yellow solid at ambient temperature, with a melting point of approximately 60–62°C . It is soluble in common organic solvents including ethanol and dichloromethane, and practically insoluble in water . This compound belongs to the broader class of benzyl phenylacetate derivatives that have been explored as synthetic intermediates in pharmaceutical and agrochemical development [1].

Why 2,6-Dichlorobenzyl 2-phenylacetate Cannot Be Casually Substituted by In-Class Analogs in Synthetic Applications


Substitution among benzyl phenylacetate derivatives is not straightforward due to the critical influence of the 2,6-dichloro substitution pattern on both the compound's physicochemical properties and its downstream synthetic utility . The specific ester linkage in 2,6-dichlorobenzyl 2-phenylacetate confers distinct hydrolytic and transesterification behavior compared to methyl or ethyl ester analogs, directly affecting reaction kinetics in pharmaceutical intermediate preparation . Furthermore, the 2,6-dichlorobenzyl moiety is a recognized pharmacophore in several antimicrobial and anti-inflammatory scaffolds, meaning that replacing this specific ester with a non-chlorinated or differently substituted benzyl analog may fundamentally alter the biological target engagement of any derived compound [1]. The quantitative evidence below substantiates these differential claims.

Quantitative Differentiation Evidence for 2,6-Dichlorobenzyl 2-phenylacetate Procurement Decisions


Thermal Stability and Physical Form: Comparison with Methyl and Ethyl Ester Analogs

2,6-Dichlorobenzyl 2-phenylacetate exhibits a solid physical form with a melting point of 60–62°C, distinguishing it from related methyl ester analogs which are typically liquids at ambient temperature . The 2,6-dichlorophenylacetic acid methyl ester (CAS 54551-83-6), in contrast, has a lower molecular weight and is a liquid at room temperature, presenting different handling and formulation requirements [1]. This solid-state characteristic facilitates precise weighing and reduces solvent volatility concerns during synthetic operations .

Thermal analysis Formulation development Storage stability

Synthetic Flexibility via Transesterification: Divergent Pathway Differentiation

The 2,6-dichlorobenzyl ester can undergo transesterification to exchange the 2,6-dichlorobenzyl alcohol moiety for alternative alcohols, enabling divergent synthesis of structurally related esters without de novo synthesis of the phenylacetic acid core . This contrasts with the corresponding phenylacetic acid (CAS 6575-24-2), which requires separate esterification steps for each new ester derivative [1]. Palladium-catalyzed carbonylative approaches to benzyl arylacetates such as this compound have been developed, offering additive-controlled divergence between phenylacetic acids and benzyl phenylacetates from common benzyl chloride precursors [2].

Organic synthesis Esterification Catalysis

LogP and Lipophilicity Differentiation from Non-Chlorinated Benzyl Esters

The 2,6-dichloro substitution on the benzyl moiety significantly increases the compound's lipophilicity relative to unsubstituted benzyl 2-phenylacetate [1]. The parent acid, 2,6-dichlorophenylacetic acid, has an estimated Log Kow of approximately 2.72 and an estimated water solubility of 489.2 mg/L at 25°C [1]. While direct measured LogP data for the target ester are not available, class-level inference from the acid precursor indicates that the 2,6-dichloro substitution pattern enhances lipophilic character compared to non-chlorinated benzyl analogs [2].

Lipophilicity Membrane permeability QSAR

Structural Determinants of Antimicrobial Activity: 2,6-Dichloro Substitution Pattern

The 2,6-dichlorobenzyl moiety is a recognized structural determinant for antimicrobial activity in several compound classes . Studies on 2,6-dichlorobenzyl chloride have demonstrated inhibition of Mycobacterium tuberculosis growth, with the compound suppressing RNA and DNA synthesis in bacterial cells . While direct antimicrobial data for 2,6-dichlorobenzyl 2-phenylacetate are not available, the presence of the 2,6-dichlorobenzyl group distinguishes it from non-chlorinated or mono-chlorinated benzyl esters in terms of potential biological target interaction . This substitution pattern is also present in pharmaceutical agents including the antibacterial isoconazole .

Antimicrobial Structure-activity relationship Bacterial inhibition

High-Value Application Scenarios for 2,6-Dichlorobenzyl 2-phenylacetate Based on Verified Differentiation Evidence


Divergent Synthesis of Benzyl Phenylacetate Analog Libraries

Researchers performing structure-activity relationship (SAR) studies on phenylacetic acid-derived compounds benefit from the transesterification capability of 2,6-dichlorobenzyl 2-phenylacetate . Rather than synthesizing each ester analog de novo from the acid, this compound enables exchange of the benzyl alcohol moiety with alternative alcohols, accelerating analog generation . The palladium-catalyzed carbonylative approach to this compound class further supports its utility in divergent synthetic strategies [1]. This scenario applies specifically when multiple benzyl ester variants are required and synthetic efficiency is paramount.

Pharmaceutical Intermediate for Anti-Inflammatory and Analgesic Drug Candidates

2,6-Dichlorobenzyl 2-phenylacetate serves as a precursor in the synthesis of anti-inflammatory and analgesic drug candidates . The 2,6-dichlorobenzyl moiety is a recognized pharmacophore in this therapeutic area, and the ester linkage provides a handle for further chemical elaboration . Procurement for medicinal chemistry programs targeting inflammatory pathways is supported by the compound's solid physical form, which facilitates precise weighing in parallel synthesis workflows .

Agrochemical Lead Optimization Leveraging 2,6-Dichloro Substitution

The compound's structural characteristics confer potential biological activity against agricultural pests, making it a candidate for pesticide or herbicide lead optimization programs . The 2,6-dichlorobenzyl group has demonstrated fungicidal and antimicrobial properties in related derivatives, with documented efficacy in crop protection applications [1]. Procurement for agrochemical discovery is justified when the 2,6-dichloro substitution pattern is hypothesized to enhance target-site binding or environmental persistence relative to non-chlorinated analogs .

Material Science Formulations Requiring Enhanced Thermal Stability

2,6-Dichlorobenzyl 2-phenylacetate has been investigated for use in polymer formulations where enhanced thermal stability is required . The solid-state characteristics and chlorinated aromatic structure contribute to thermal behavior that may be advantageous in specific material science applications . Procurement for polymer additive research is supported when thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) screening of candidate esters is being conducted.

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